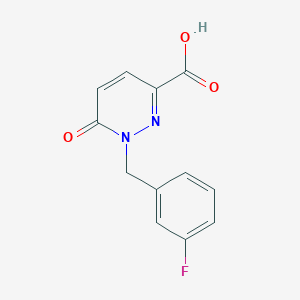
1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzylamine with a suitable pyridazine derivative under controlled conditions. The reaction typically requires the use of a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be utilized in the development of advanced materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group can enhance binding affinity and selectivity, while the pyridazine core may contribute to the overall stability and bioactivity of the molecule. The exact pathways involved can vary, but typically include binding to active sites, inhibition of enzymatic activity, or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl chloride: A related compound with a similar fluorobenzyl group, used in organic synthesis as an intermediate.
4-Fluorobenzyl bromide: Another fluorobenzyl derivative, often employed in the synthesis of pharmaceuticals and agrochemicals.
3-Fluoro-2-methoxyphenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to the presence of both a fluorobenzyl group and a pyridazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyridazine ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C12H9FN2O3 |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O3/c13-9-3-1-2-8(6-9)7-15-11(16)5-4-10(14-15)12(17)18/h1-6H,7H2,(H,17,18) |
InChI Key |
YOAKNQYHRNUJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


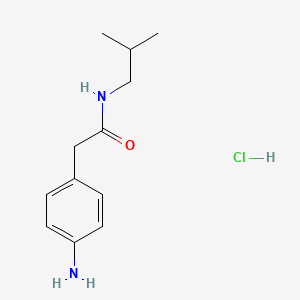
![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)
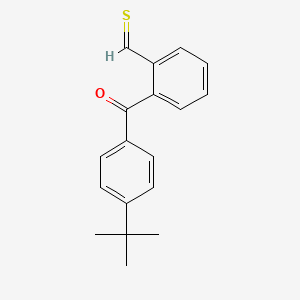
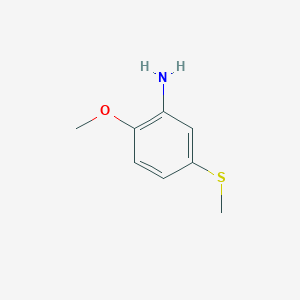
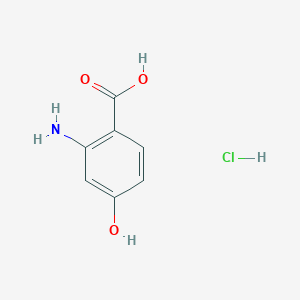
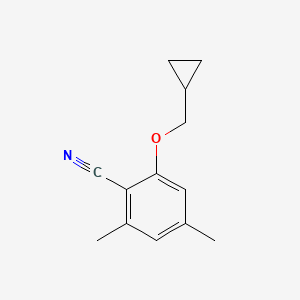
![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
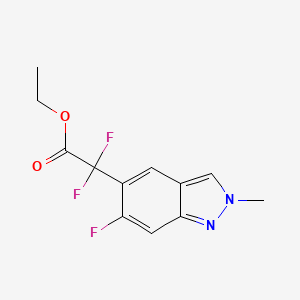
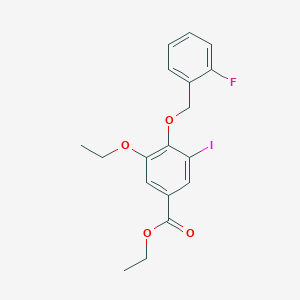
![Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)
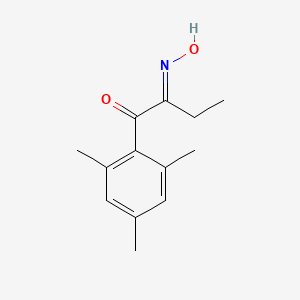
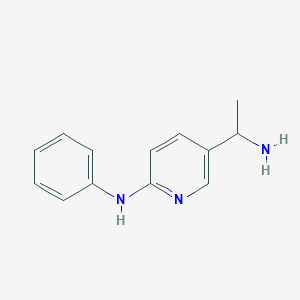
![4-(tert-Butyl)benzo[d]oxazole](/img/structure/B13004821.png)

